(Z)-2-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(Z)-2-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that belongs to the class of naphthothiazole derivatives
Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting the cyclooxygenase (cox) enzymes . COX enzymes play a crucial role in the conversion of arachidonic acid into prostaglandins, which are lipid compounds involved in inflammation and pain .
Mode of Action
This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
By inhibiting COX enzymes, the compound may disrupt this pathway, reducing the production of prostaglandins and subsequently decreasing inflammation .
Result of Action
Based on the known action of similar benzothiazole derivatives, it can be inferred that the compound may reduce inflammation and pain by inhibiting the production of prostaglandins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide typically involves the reaction of N-substituted arylamines with elemental sulfur under metal-free conditions. This method is both atom-economic and environmentally friendly, as it involves double C–S bond formation through C–H bond functionalization . Another approach involves the reaction between 3-(2-naphthyl)-1-substituted acylthiourea and manganese (III) acetate under ambient air .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(Z)-2-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(Z)-2-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Comparison with Similar Compounds
Similar Compounds
Benzothiazoles: These compounds share a similar thiazole ring structure and exhibit comparable biological activities.
Naphthothiazoles: Compounds with similar naphtho[2,1-d]thiazole skeletons, such as 2-substituted naphtho[2,1-d]thiazoles.
Imidazo[2,1-b]thiazoles: These compounds have a similar fused ring system and are known for their antimicrobial properties.
Uniqueness
(Z)-2-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is unique due to its specific substitution pattern and the presence of both chloro and benzamide functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-2-chlorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2OS/c19-14-8-4-3-7-13(14)17(22)21-18-20-15-10-9-11-5-1-2-6-12(11)16(15)23-18/h1-10H,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEGGQBWJCSJNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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